molecular formula C21H20N4O2 B5140162 2-benzyl-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide

2-benzyl-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide

Cat. No. B5140162
M. Wt: 360.4 g/mol
InChI Key: LSFJNMJIXVSEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-benzyl-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in inflammatory processes and cancer cell growth.
Biochemical and Physiological Effects:
2-benzyl-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of certain inflammatory markers in the body and inhibit the growth of cancer cells. It has also been found to have antioxidant properties and may help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-benzyl-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. However, one of the limitations is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in various applications.

Future Directions

There are several future directions for the research on 2-benzyl-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide. One direction is to further investigate its mechanism of action and optimize its use in the treatment of inflammatory diseases and cancer. Another direction is to study its potential use in other fields such as neurodegenerative diseases and diabetes. Additionally, future research could focus on developing more efficient synthesis methods for the compound.

Synthesis Methods

The synthesis of 2-benzyl-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide is a multi-step process that involves the reaction of benzyl bromide with 2-aminobenzoxazole, followed by the reaction with 1,5-dimethyl-1H-pyrazole-3-carbaldehyde. This is then followed by the reaction with ammonium acetate to yield the final product.

Scientific Research Applications

2-benzyl-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide has been studied extensively for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis. It has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

2-benzyl-N-[(1,5-dimethylpyrazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-14-10-17(24-25(14)2)13-22-21(26)16-8-9-19-18(12-16)23-20(27-19)11-15-6-4-3-5-7-15/h3-10,12H,11,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFJNMJIXVSEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CNC(=O)C2=CC3=C(C=C2)OC(=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide

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